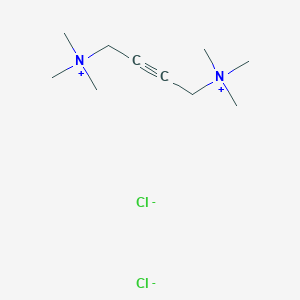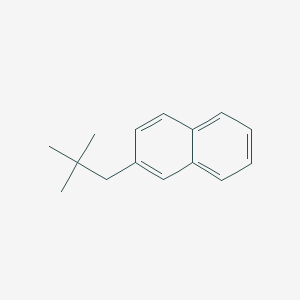
2-(2,2-Dimethylpropyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropyl)naphthalene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a naphthalene ring substituted with a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)naphthalene can be achieved through Friedel-Crafts alkylation. This involves the reaction of naphthalene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)naphthalene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation of the naphthalene ring can yield partially or fully hydrogenated products such as tetralin.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Nitration: 1-nitro-2-(2,2-dimethylpropyl)naphthalene.
Sulfonation: 1-sulfo-2-(2,2-dimethylpropyl)naphthalene.
Halogenation: 1-chloro-2-(2,2-dimethylpropyl)naphthalene.
Scientific Research Applications
2-(2,2-Dimethylpropyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)naphthalene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The naphthalene ring’s electron-rich nature facilitates the attack by electrophiles, leading to substitution at the most reactive positions. The stability of the intermediate carbocation is a key factor in determining the reaction pathway and product distribution .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethylpropyl)benzene: Similar structure but with a benzene ring instead of naphthalene.
2-(2,2-Dimethylpropyl)anthracene: Contains an anthracene ring, making it more extended and conjugated.
2-(2,2-Dimethylpropyl)phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
2-(2,2-Dimethylpropyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This substitution influences its reactivity and physical properties, making it distinct from other similar compounds. Its applications in various fields highlight its versatility and potential for further research and development.
Properties
CAS No. |
61760-11-0 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)naphthalene |
InChI |
InChI=1S/C15H18/c1-15(2,3)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3 |
InChI Key |
SSWJWQZWRQOCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
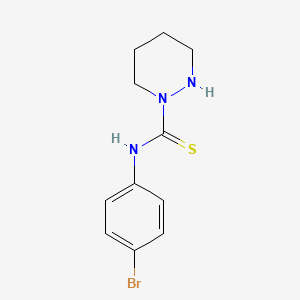
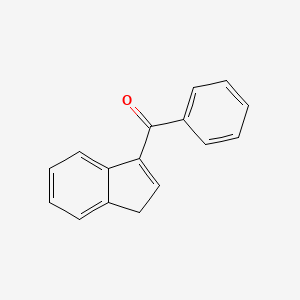
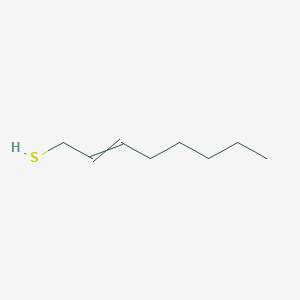

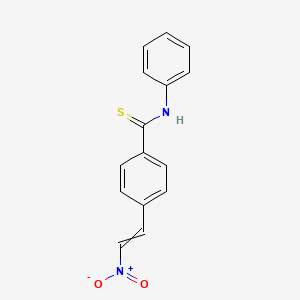
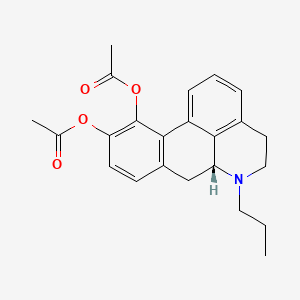

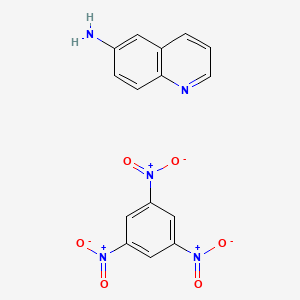
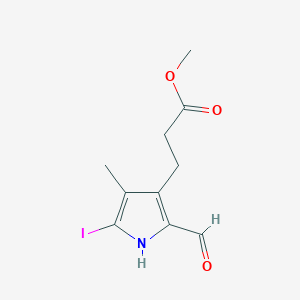
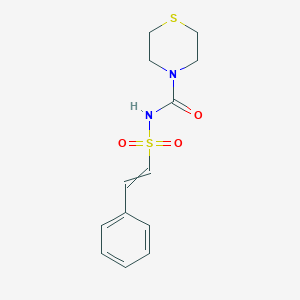
![[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate](/img/structure/B14568234.png)
